BMS 493
Overview
Description
BMS493 is a chemical compound known as an inverse agonist of the pan-retinoic acid receptor (RAR). It is used primarily in scientific research to study the retinoic acid signaling pathway. The compound inhibits retinoic acid-induced differentiation and enhances the interaction of nuclear co-inhibitors with retinoic acid receptors, thereby attenuating retinoic acid signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS493 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and transition metal catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of BMS493 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BMS493 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydroquinone form.
Substitution: BMS493 can undergo nucleophilic substitution reactions, particularly at the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
BMS493 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the retinoic acid signaling pathway and its modulation.
Biology: To investigate the role of retinoic acid receptors in cell differentiation and development.
Medicine: To explore potential therapeutic applications in diseases related to retinoic acid signaling, such as certain cancers and skin disorders.
Industry: As a tool compound in the development of new drugs targeting retinoic acid receptors
Mechanism of Action
BMS493 exerts its effects by binding to retinoic acid receptors and acting as an inverse agonist. This binding enhances the interaction of nuclear co-repressors with the receptors, leading to the repression of gene transcription. The molecular targets include all types of retinoic acid receptors (RAR α, RAR β, and RAR γ), and the pathways involved are primarily related to gene regulation and cell differentiation .
Comparison with Similar Compounds
Similar Compounds
BMS204: Another inverse agonist of retinoic acid receptors with similar properties.
VU0155069: A selective phospholipase D1 inhibitor with different target specificity.
LFHP-1c: A novel PGAM5 inhibitor with neuroprotective activity
Uniqueness
BMS493 is unique in its ability to act as a pan-retinoic acid receptor inverse agonist, affecting all types of retinoic acid receptors. This broad activity makes it a valuable tool in studying the retinoic acid signaling pathway and its implications in various biological processes and diseases .
Properties
IUPAC Name |
4-[(E)-2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCADIXLLWMXYKW-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034187 | |
Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215030-90-3 | |
Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BMS493?
A1: BMS493 acts as a pan-antagonist or inverse agonist of retinoic acid receptors (RARs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does BMS493 interact with RARs?
A2: BMS493 binds to the ligand-binding domain (LBD) of RARs, competing with the endogenous agonist, all-trans retinoic acid (ATRA). [, , , ] This binding prevents ATRA-induced transcriptional activation and can induce a conformational change in the receptor, leading to the recruitment of corepressors and gene silencing. [, ]
Q3: What are the downstream effects of BMS493 binding to RARs?
A3: The specific downstream effects depend on the cellular context and the targeted RAR isoform. [] Generally, BMS493 inhibits RA-mediated gene expression, impacting various biological processes such as cell differentiation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:
- Promote chondrogenesis in mesenchymal stem cells. []
- Reduce vision loss in a mouse model of retinal degeneration by mitigating retinoic acid-induced retinal hyperactivity. []
- Induce lung bud formation by preventing hyperactivation of TGFβ signaling. []
- Increase PDGFRα+ progenitor population and beige adipogenesis in progeny by stimulating vascular development. []
- Modulate energy metabolism in the lung during branching morphogenesis. []
Q4: Does BMS493 exhibit any off-target effects?
A4: Some studies suggest that certain commercially available RAR inhibitors, including BMS493, might exhibit non-specific effects on other nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs). [] Further research is needed to fully characterize the specificity profile of BMS493.
Q5: What is the molecular formula and weight of BMS493?
A5: The molecular formula of BMS493 is C27H22O2, and its molecular weight is 382.45 g/mol.
Q6: Is there any spectroscopic data available for BMS493?
A6: While the provided abstracts do not contain specific spectroscopic data (NMR, IR, etc.), they highlight the use of X-ray crystallography to determine the crystal structure of the RARα ligand-binding domain in complex with BMS493 and a corepressor fragment. []
Q7: How do structural modifications of BMS493 affect its activity?
A7: Research on structurally related compounds reveals that modifications at the C3 and C8'' positions of the stilbene scaffold significantly influence RAR subtype selectivity and functional activity. []
- C8'' Substituents: The size of the substituent at C8'' plays a crucial role in determining agonist/antagonist activity. Smaller substituents, like phenyl, tend to favor agonist activity, while larger groups can lead to antagonist or inverse agonist profiles. []
Q8: Is BMS493 stable under physiological conditions?
A8: One study mentions that BMS493, similar to its parent compound BMS493, is unstable and rapidly degrades under physiological conditions. [] This instability necessitates the development of appropriate formulation strategies.
Q9: What strategies can be employed to improve the stability and delivery of BMS493?
A9: While specific formulation approaches are not detailed in the abstracts, one study successfully utilized an engineered cartilage oligomeric matrix protein coiled-coil (CccS) protein for the encapsulation, protection, and delivery of BMS493. [] This approach highlights the potential of utilizing drug delivery systems to overcome the stability and bioavailability limitations of BMS493.
Q10: What in vitro models have been used to study the effects of BMS493?
A10: Researchers have utilized various in vitro models, including:
- Human articular chondrocytes: to assess the efficacy of BMS493 in reducing MMP-13 expression, a key protease involved in cartilage degradation. []
- Human hematopoietic progenitor cells: to investigate the ability of BMS493 to prevent RA-induced differentiation during cell expansion. []
- Primary fetal alveolar epithelial type II cells: to study the role of BMS493 in regulating cell transdifferentiation. []
- Human endometrial stromal cells: to investigate the impact of BMS493 on gap junction intercellular communication. []
- Human gingival epithelial cells: to analyze the influence of BMS493 on epithelial barrier function. []
- Adenoid Cystic Carcinoma (ACC) cells: to evaluate the lineage-specific anti-tumor effects of BMS493. [, ]
Q11: Are there any animal models that demonstrate the efficacy of BMS493?
A11: Yes, several animal models have been employed:
- Mouse model of retinal degeneration: BMS493 was shown to reduce RGC hyperactivity and improve image detection. []
- Mouse models of lung development: BMS493 treatment disrupted lung bud formation, highlighting the importance of RA signaling in this process. [, ]
- Mouse model of diet-induced obesity: BMS493 disrupted Treg polarization in adipose tissue, indicating a role for RA signaling in immune regulation. []
- Zebrafish embryos: BMS493 was used to investigate the role of retinoids in hindbrain segmentation and ephrin regulation. []
Q12: Have any clinical trials been conducted with BMS493?
A12: The provided research abstracts do not mention any clinical trials conducted with BMS493.
Q13: How does vitamin A deficiency affect the response to BMS493?
A13: In a study investigating autoimmune uveitis, researchers observed that while BMS493 effectively inhibited RA signaling in VitA-sufficient mice, its effects were less pronounced in VitA-deficient mice. [] This finding suggests that dietary VitA status can influence the efficacy of BMS493.
Q14: What are the potential implications of BMS493 for tissue regeneration?
A14: Several studies highlight the potential of BMS493 in tissue regeneration:
- Cartilage tissue engineering: BMS493 enhanced chondrogenesis and improved the functional properties of engineered cartilage. []
- Lung regeneration: BMS493, in combination with other strategies, shows promise for promoting lung repair in a model using precision-cut lung slices. []
Q15: Are there alternative compounds with similar biological activities to BMS493?
A15: While the abstracts do not provide a comprehensive list of alternative compounds, they mention other RAR antagonists such as Ro 41-5253 and AGN 193109. [, , ] The specific applications and efficacy of these alternatives may differ from BMS493.
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